Elacestrant is classified as a selective estrogen receptor degrader (SERD) and a selective estrogen receptor modulator (SERM). [] It functions by binding to the estrogen receptor (ER), a protein found in approximately 70% of breast cancers. [] This binding interaction makes Elacestrant a valuable tool in scientific research, particularly in the field of oncology. Elacestrant's ability to degrade ER and modulate its signaling pathways makes it a promising agent for studying endocrine-resistant breast cancer, including cases with ESR1 mutations. []
Elacestrant is a novel oral selective estrogen receptor degrader, recognized for its therapeutic potential in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. Approved by the Food and Drug Administration in January 2023, it represents a significant advancement in endocrine therapy for patients who have developed resistance to traditional treatments. Elacestrant functions by degrading the estrogen receptor, thereby inhibiting estrogen-mediated signaling pathways that promote tumor growth.
Elacestrant is classified as a selective estrogen receptor degrader and is chemically identified as (6R)-6-(2-(N-(4-(2-(ethylamino)ethyl)benzyl)-N-ethylamino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride. Its synthesis involves multiple chemical reactions that yield a compound capable of effectively targeting estrogen receptors in breast cancer cells .
The synthesis of Elacestrant involves several steps that transform precursor compounds into the final active pharmaceutical ingredient.
Elacestrant features a complex molecular structure characterized by multiple functional groups that contribute to its activity as a selective estrogen receptor degrader.
The synthesis of Elacestrant involves several significant chemical reactions:
Elacestrant operates through a well-defined mechanism that disrupts estrogen receptor signaling:
Elacestrant exhibits several notable physical and chemical properties:
Elacestrant has significant applications in clinical oncology:
Elacestrant (RAD1901) functions as a dual-action antiestrogen by competitively binding to the ligand-binding domain (LBD) of ERα, preventing endogenous estrogen (estradiol) from activating the receptor. This binding induces a conformational rearrangement in ERα, promoting its recognition by ubiquitin ligases and subsequent proteasomal degradation. Unlike pure antagonists, elacestrant’s degradation efficacy is dose-dependent, with maximal degradation observed at clinically relevant concentrations (≥100 nM) [2] [8]. Preclinical studies demonstrate near-complete ERα degradation in xenograft models (MCF-7, HCC1428) after sustained treatment, correlating with tumor growth inhibition [8] [1].
Table 1: ERα Degradation Efficacy of Elacestrant vs. Fulvestrant
Cell Model | ERα Reduction (Elacestrant) | ERα Reduction (Fulvestrant) | Concentration |
---|---|---|---|
MCF-7 (WT ESR1) | 60% | 85% | 100 nM, 24h |
MCF-7-LTED (Y537C) | 75% | 40% | 300 nM, 48h |
SUM44 (Y537S) | 80% | 65% | 300 nM, 48h |
Data derived from PDX models and LTED cell lines [8]
Crucially, elacestrant retains potency against ESR1 missense mutations (e.g., Y537C, D538G) located in the ERα LBD. These mutations confer resistance to aromatase inhibitors and partial SERDs by enabling ligand-independent activation. Elacestrant’s hydrophobic side chains form stable interactions with mutant ERα, achieving 50% degradation at IC50 values of 1.4–2 ng/mL (3–4.3 nM) in mutant cell lines, compared to 0.3 ng/mL (0.6 nM) in wild-type models [1] [8].
Elacestrant suppresses estrogen-responsive gene networks by disrupting ERα’s genomic and non-genomic signaling. Chromatin immunoprecipitation sequencing (ChIP-seq) in MCF-7 cells revealed that elacestrant reduces ERα occupancy at estrogen response elements (EREs) by >90%, comparable to fulvestrant. This directly downregulates transcription of proliferation drivers like:
Notably, elacestrant inhibits ligand-independent ER activity in ESR1-mutant models. In Y537C-mutant MCF-7-LTED cells, elacestrant (300 nM) suppressed CCND1 expression by 70%, reversing constitutive ER-mediated transcription. RNA-seq analyses confirmed broad downregulation of E2F/MYC-regulated genes, inducing G1/S cell cycle arrest [8] [1].
Elacestrant exhibits tissue-selective duality as a SERD/SERM hybrid (SSH). Its core structure features a rigid tetrahydronaphthalene scaffold linked to a dialkylaminoethyl side chain, enabling:
Table 2: Pharmacodynamic Profile of Elacestrant
Property | Value | Significance |
---|---|---|
ERα IC50 | 48 nM (binding) | High target affinity |
ERβ IC50 | 870 nM | 18-fold ERα selectivity |
ERα degradation IC50 | 0.6 nM (MCF-7 cells) | Superior to fulvestrant in ESR1-mutant models |
hERG IC50 | 187 ng/mL | Minimal cardiotoxicity risk |
Data compiled from biochemical/cellular assays [1]
Unlike tamoxifen (a partial agonist in endometrium), elacestrant shows no uterotrophic activity in Ishikawa endometrial assays, confirming pure antiestrogenic effects in reproductive tissues [8].
Elacestrant accelerates ERα turnover kinetics by impairing nuclear shuttling and enhancing proteasomal targeting. Live-cell imaging demonstrates that elacestrant-bound ERα accumulates in the cytoplasm within 2 hours, reducing nuclear ERα by >60% in MCF-7 cells. This contrasts with fulvestrant, which sequesters ERα in nuclear aggregates [8].
Mechanistically, elacestrant binding:
In ESR1-mutant models, elacestrant achieves faster degradation (t1/2 = 45 min) than fulvestrant (t1/2 = 90 min), explaining its efficacy in fulvestrant-resistant contexts [8].
Elacestrant indirectly modulates growth/survival pathways through ERα degradation:
Elacestrant’s brain penetrance distinguishes it from other SERDs. Key pharmacokinetic properties include:
In intracranial MCF-7 xenografts, elacestrant (120 mg/kg oral) achieved tumor concentrations of 0.46 μg/mL, extending survival by 40% versus controls [1] [8]. This positions elacestrant as a candidate for CNS-metastatic ER+ breast cancer.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7